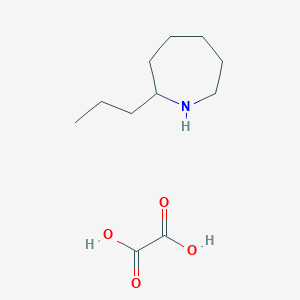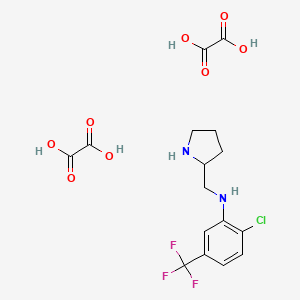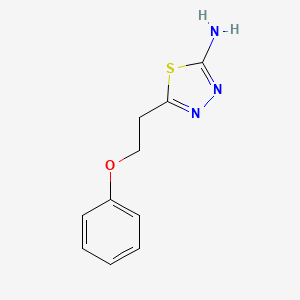
5-(2-苯氧基乙基)-1,3,4-噻二唑-2-胺
描述
科学研究应用
1. Application in Polymer Networks
- Summary of Application: 2-Phenoxyethyl acrylate (PEA) is used to create a three-dimensional polymer network. This smart polymer material has potential applications in artificial muscle, drug delivery, and water treatment .
- Methods of Application: PEA was polymerized under ultraviolet (UV) radiation using Darocur 1173 as an initiator of the polymerization reaction, and 1,6-hexane-diol diacrylate (HDDA) as a chemical cross-linker .
- Results: The swelling behavior of the cross-linked poly (PEA/HDDA) was investigated. The effects of solvent nature, the degree of cross-linking, temperature, and chemical structure have a significant influence on material swelling properties .
2. Application in Coordination Chemistry
- Summary of Application: 2-Phenoxyethylxanthate (PhOEtXant) is used as a ligand to form complexes with transition metals such as Mn (II), Fe (II), Co (II), Ni (II), Cu (II), and Zn (II) .
- Methods of Application: The complexes were synthesized and characterized using various spectral methods, like XRD, FTIR, NMR, AA, UV-visible, magnetic properties, and conductivity measurements .
- Results: The antioxidant evaluation using the DPPH assay demonstrated that all the complexes displayed significant radical scavenging activity when compared to the standard ascorbic acid .
3. Application in Cosmetics and Pharmaceuticals
- Summary of Application: Phenoxyethanol, which contains the 2-Phenoxyethyl group, is used as a preservative in cosmetics and pharmaceuticals . It also has germicidal and germistatic properties .
- Methods of Application: Phenoxyethanol is added to cosmetic and pharmaceutical products during the manufacturing process to prevent the growth of microbes and extend the shelf life of the products .
- Results: Phenoxyethanol has been found to be an effective preservative in various cosmetic and pharmaceutical products .
4. Application in UV-Curable Urethane Prepolymers
- Summary of Application: Urethane acrylates based on polyols, which can contain the 2-Phenoxyethyl group, are used in the production of UV-curable urethane prepolymers . These materials have applications in coatings and other industrial products .
- Methods of Application: The urethane acrylates are synthesized and then exposed to UV radiation to initiate the curing process .
- Results: The cured urethane prepolymers exhibit a range of properties, from hard, abrasion-resistant coatings to soft elastomers with high elongation-to-break .
5. Application in Vaccine Formulations
- Summary of Application: Phenoxyethanol, which contains the 2-Phenoxyethyl group, is used as a common preservative in vaccine formulations .
- Methods of Application: Phenoxyethanol is added to vaccine formulations during the manufacturing process to prevent the growth of microbes and extend the shelf life of the vaccines .
- Results: Phenoxyethanol has been found to be an effective preservative in various vaccine formulations .
6. Application in Insecticides
- Summary of Application: Phenoxyethanol is used as an attractant in insecticides .
- Methods of Application: Phenoxyethanol is incorporated into insecticide formulations to attract insects, enhancing the effectiveness of the insecticide .
- Results: The addition of Phenoxyethanol has been found to increase the effectiveness of certain insecticides .
属性
IUPAC Name |
5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIHPOKYUQDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589695 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
915923-86-3 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



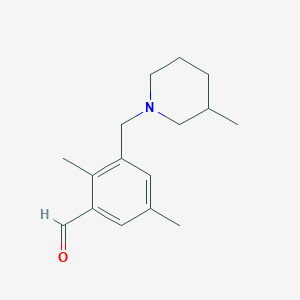
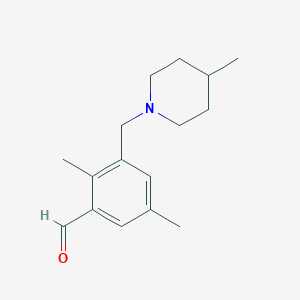
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
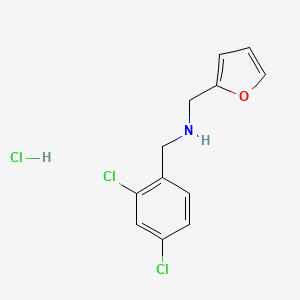
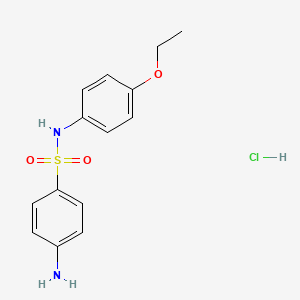
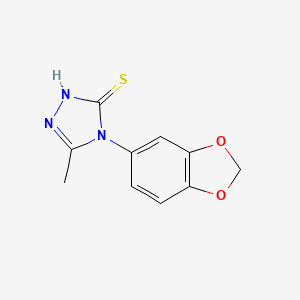
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
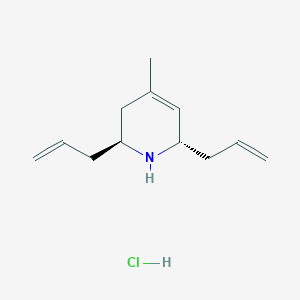
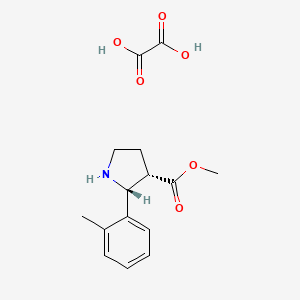
![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
